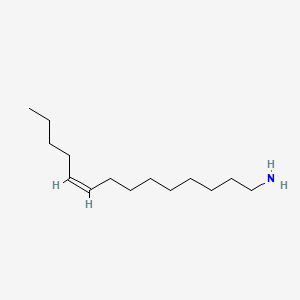

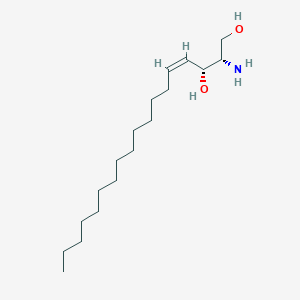

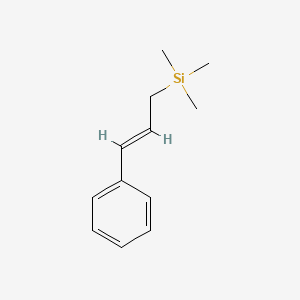

![molecular formula C10H9NO5 B1239870 (1S,4S,7S,8S)-4-hydroxy-3-oxo-2,11-dioxatricyclo[5.4.0.04,8]undeca-5,9-diene-10-carboxamide](/img/structure/B1239870.png)

(1S,4S,7S,8S)-4-hydroxy-3-oxo-2,11-dioxatricyclo[5.4.0.04,8]undeca-5,9-diene-10-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Echinosporin is a novel antibiotic compound isolated from the actinomycete strain Amycolatopsis. It exhibits significant antifungal activity against various root-rot pathogens, making it a valuable compound in agricultural and medicinal applications . Echinosporin has a unique tricyclic acetal-lactone structure, which contributes to its biological activity .

Preparation Methods

Synthetic Routes and Reaction Conditions: The total synthesis of echinosporin involves several key steps. One approach starts with a readily available bromo ester, which is converted to a TCBOC-protected α-keto ester norbornene system. This intermediate undergoes cleavage of the unconjugated olefinic double bond to yield a diacid, which is then transformed into an α-keto ester. Further manipulation leads to the formation of an enol lactone, possessing the full carbon skeleton and two of the four chiral centers of echinosporin .

Industrial Production Methods: Industrial production of echinosporin typically involves fermentation processes using the Amycolatopsis strain. The fermentation broth is extracted with ethyl acetate, and the bioactive molecules are isolated and purified using various chromatographic techniques .

Chemical Reactions Analysis

Types of Reactions: Echinosporin undergoes several types of chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its biological activity.

Common Reagents and Conditions: Common reagents used in the synthesis and modification of echinosporin include bromo esters, α-keto esters, and various protecting groups such as TCBOC. Reaction conditions often involve cleavage of olefinic double bonds, formation of diacids, and transformation into enol lactones .

Major Products Formed: The major products formed from these reactions include diacids, α-keto esters, and enol lactones. These intermediates are crucial for constructing the final echinosporin molecule with its unique tricyclic acetal-lactone structure .

Scientific Research Applications

Echinosporin has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. Its antifungal activity makes it a valuable compound for developing treatments against fungal infections in plants and humans . Additionally, echinosporin’s unique structure and biological activity make it an interesting subject for further research in drug development and biosynthetic investigations .

Mechanism of Action

Echinosporin exerts its effects by inhibiting the synthesis of β-(1,3)-D-glucan, an essential component of the fungal cell wall. This inhibition disrupts the integrity of the cell wall, leading to cell lysis and death . The molecular targets involved in this mechanism include the enzyme β-(1,3)-D-glucan synthase, which is crucial for cell wall biosynthesis in fungi .

Comparison with Similar Compounds

Similar Compounds: Similar compounds to echinosporin include other antibiotics such as pamamycin, oligomycin A, and oligomycin B. These compounds also exhibit antifungal activity and share structural similarities with echinosporin .

Uniqueness of Echinosporin: Echinosporin’s uniqueness lies in its tricyclic acetal-lactone structure, which contributes to its potent antifungal activity. This structure sets it apart from other similar compounds and makes it a valuable subject for further research and development .

Properties

Molecular Formula |

C10H9NO5 |

|---|---|

Molecular Weight |

223.18 g/mol |

IUPAC Name |

(1S,4S,7S,8S)-4-hydroxy-3-oxo-2,11-dioxatricyclo[5.4.0.04,8]undeca-5,9-diene-10-carboxamide |

InChI |

InChI=1S/C10H9NO5/c11-7(12)6-3-5-4-1-2-10(5,14)9(13)16-8(4)15-6/h1-5,8,14H,(H2,11,12)/t4-,5-,8-,10-/m0/s1 |

InChI Key |

OXSZHYWOGQJUST-PDXIVQBHSA-N |

SMILES |

C1=CC2(C3C1C(OC(=C3)C(=O)N)OC2=O)O |

Isomeric SMILES |

C1=C[C@@]2([C@@H]3[C@H]1[C@@H](OC(=C3)C(=O)N)OC2=O)O |

Canonical SMILES |

C1=CC2(C3C1C(OC(=C3)C(=O)N)OC2=O)O |

Synonyms |

echinosporin XK-213 |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

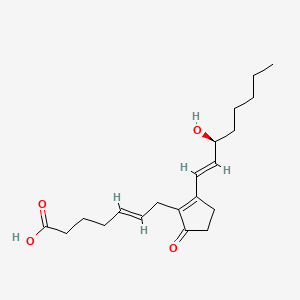

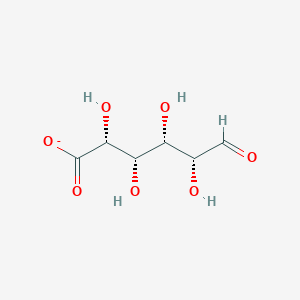

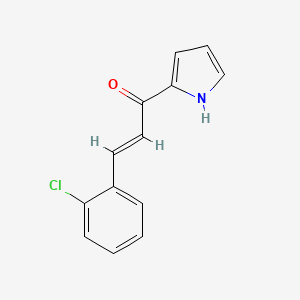

![(1S,2S,14R,18R,22R,25S)-5,7,18-trihydroxy-1,14,21,25-tetramethyl-4,20,23-trioxaheptacyclo[20.3.1.12,5.03,18.03,21.06,15.09,14]heptacosa-8,11-diene-13,19,24,27-tetrone](/img/structure/B1239799.png)

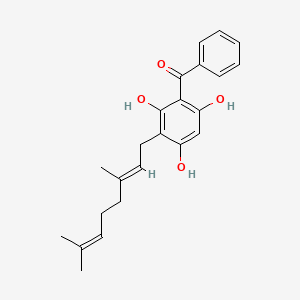

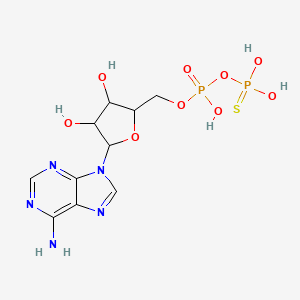

![1-(4-amino-1,2,5-oxadiazol-3-yl)-5-(4-ethoxyphenyl)-N'-[(E)-(4-methoxyphenyl)methylidene]-1H-1,2,3-triazole-4-carbohydrazide](/img/structure/B1239803.png)

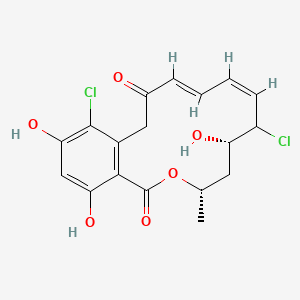

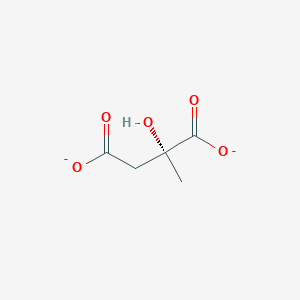

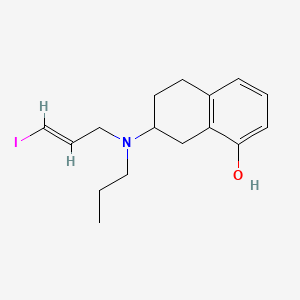

![(E)-N-ethyl-3-(furan-2-yl)-2-[[(E)-3-phenylprop-2-enoyl]amino]prop-2-enamide](/img/structure/B1239811.png)